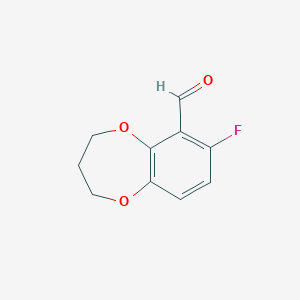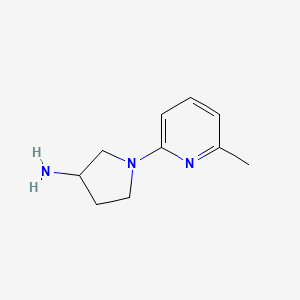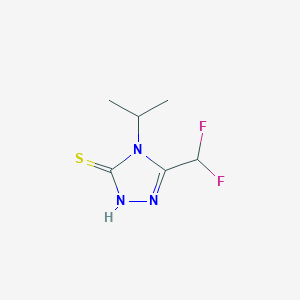
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol This compound is characterized by a benzodioxepine ring system substituted with a fluorine atom at the 7th position and an aldehyde group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde typically involves the following steps:
Formation of the Benzodioxepine Ring: The initial step involves the formation of the benzodioxepine ring system. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formylation: The aldehyde group is introduced at the 6th position through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid.
Reduction: 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-methanol.
Substitution: Various substituted benzodioxepine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-sulfonyl chloride .
- 7-Ethyl-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde .
Uniqueness
7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the benzodioxepine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde |
InChI |
InChI=1S/C10H9FO3/c11-8-2-3-9-10(7(8)6-12)14-5-1-4-13-9/h2-3,6H,1,4-5H2 |
InChI Key |
AWQUJZXTFKLIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=C(C=C2)F)C=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)



![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)
![1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-one](/img/structure/B13167720.png)






